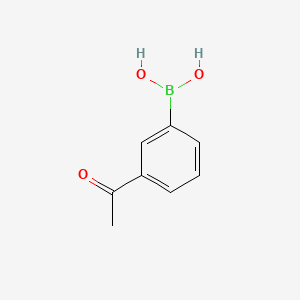

3-Acetylphenylboronic acid

Overview

Description

3-Acetylphenylboronic acid (CAS: 204841-19-0) is an organoboron compound with the molecular formula C₈H₉BO₃ and a molecular weight of 163.97 g/mol . It is characterized by an acetyl (-COCH₃) substituent at the meta position of the phenyl ring, which confers distinct electronic and steric properties. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . It is commercially available as a white powder with a melting point of 240–244°C, a density of 1.190 g/cm³, and notable hazards (H315, H319, H335) related to skin/eye irritation and respiratory sensitivity .

Preparation Methods

3-Acetylphenylboronic acid can be synthesized through several methods:

-

Acetylation of Phenylboronic Acid: : This method involves the reaction of phenylboronic acid with an acetylating agent such as acetic anhydride or acetyl chloride under acidic conditions. The reaction typically occurs at room temperature and yields this compound as the product .

-

Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as toluene or tetrahydrofuran and typically requires heating .

-

Industrial Production: : Industrially, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3-Acetylphenylboronic acid undergoes various chemical reactions, including:

-

Oxidative Dimerization: : In the presence of a palladium catalyst and water, this compound can undergo oxidative dimerization to form symmetric biaryls .

-

Electrophilic Fluorination: : This reaction involves the use of acetyl hypofluorite as a fluorinating agent to convert this compound into aryl fluorides .

-

Coupling Reactions: : this compound can participate in coupling reactions with olefins using molecular oxygen and a palladium catalyst. This reaction forms carbon-carbon bonds and is useful in organic synthesis .

Scientific Research Applications

Synthesis Applications

1. Synthesis of Symmetric Biaryls

3-Acetylphenylboronic acid can be utilized as a substrate in the synthesis of symmetric biaryls through oxidative dimerization. This process typically employs a palladium catalyst and water as a solvent, making it an environmentally friendly option for producing complex organic molecules .

2. Electrophilic Fluorination

The compound serves as a precursor for synthesizing aryl fluorides via electrophilic fluorination reactions using acetyl hypofluorite. This method highlights its utility in fluorinated compound synthesis, which is essential for developing pharmaceuticals and agrochemicals .

3. Coupling Reactions

In coupling reactions involving organoboranes with olefins, this compound has been shown to effectively react under molecular oxygen and palladium catalysis conditions. This application is significant for creating complex organic frameworks that are otherwise challenging to synthesize .

Medicinal Chemistry Applications

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that derivatives of this compound exhibit potent inhibition of FAAH, an enzyme involved in the metabolism of endocannabinoids. This inhibition has implications for pain management and neuroprotection, making it a candidate for developing novel analgesics .

2. Anti-Hyperalgesic Properties

Studies have demonstrated that compounds derived from this compound possess anti-hyperalgesic and anti-allodynic properties in animal models. These findings suggest potential therapeutic applications in treating chronic pain conditions .

Mechanism of Action

The mechanism of action of 3-acetylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is due to the presence of the boronic acid group, which can interact with hydroxyl groups on biomolecules. The compound can inhibit enzymes that contain active site serine residues by forming a stable complex with the serine hydroxyl group .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Key Observations :

- The acetyl group yields moderate efficiency (63–65%) compared to electron-withdrawing groups like -CF₃ (95%) or -CHO (75%) .

- The lower yield of 3-acetylphenylboronic acid in some reactions may stem from steric hindrance or reduced solubility in aqueous conditions .

Physical and Chemical Properties

| Property | This compound | 3-Ethylphenylboronic Acid | 4-Chlorophenylboronic Acid |

|---|---|---|---|

| Molecular Weight | 163.97 g/mol | 149.98 g/mol | 156.57 g/mol |

| Melting Point | 240–244°C | Not reported | 215–220°C |

| Density | 1.190 g/cm³ | 1.10–1.15 g/cm³ | 1.34 g/cm³ |

| Hazard Profile | H315, H319, H335 | H302, H315, H319 | H302, H318, H335 |

Key Observations :

- The acetyl group increases melting point and density compared to alkyl-substituted analogs (e.g., 3-ethylphenylboronic acid), likely due to stronger dipole-dipole interactions .

- Chlorine substituents (e.g., 4-chlorophenylboronic acid) exhibit higher density and distinct hazards (H318 for eye damage) .

Key Observations :

- The acetyl group’s hazards are less severe than those of halogenated analogs but require careful handling to avoid inhalation .

Biological Activity

3-Acetylphenylboronic acid (3-APBA) is a member of the boronic acid family, characterized by its phenylboronic acid structure modified with an acetyl group at the para position. This compound has garnered attention in medicinal chemistry and biological research due to its unique properties, including its ability to form reversible covalent bonds with diols and its potential applications in drug delivery and targeting.

The chemical formula for this compound is , and it is known for its stability under various conditions, which is crucial for biological applications. The presence of the acetyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

3-APBA primarily interacts with biological molecules through its boronic acid moiety, which can form reversible covalent bonds with hydroxyl groups present in sugars and other biomolecules. This property allows it to act as a selective probe in various biochemical assays.

Inhibition of Enzymatic Activity

Research has demonstrated that 3-APBA can inhibit certain enzymes by forming stable complexes with their active sites. For example, it has been shown to bind to glycosidases, thereby impeding their activity. The binding affinity can be quantified using dissociation constants (), which vary depending on the specific enzyme and experimental conditions.

Antimicrobial Properties

Recent studies have indicated that 3-APBA exhibits antimicrobial activity against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes through interaction with membrane components, leading to cell lysis. This property positions 3-APBA as a potential candidate in the development of new antibacterial agents.

Study 1: Antibacterial Efficacy

A study published in Scientific Reports evaluated the antibacterial efficacy of 3-APBA against Staphylococcus aureus. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) of 50 µg/mL. The study highlighted that 3-APBA selectively labels bacterial cells without affecting mammalian cells, indicating its potential for targeted antibacterial therapy .

Study 2: Enzyme Inhibition

In another investigation, researchers explored the inhibitory effects of 3-APBA on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that 3-APBA inhibited enzyme activity with an IC50 value of 25 µM, suggesting its potential utility in managing postprandial blood glucose levels in diabetic patients .

Table 1: Biological Activity Summary of this compound

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Acetylphenylboronic acid, and how do they influence its reactivity in cross-coupling reactions?

- Answer : this compound (CAS 204841-19-0) has a molecular formula C₈H₉BO₃ and molecular weight 163.97 g/mol . Reported melting points vary: 240–244°C and 204–208°C , potentially due to differences in purity (≥95% in most studies) or measurement methods. Its density is 1.190 g/cm³ , and it is stored at 0–6°C or 2–8°C to prevent decomposition . The acetyl group at the meta position enhances steric effects and electronic modulation, making it suitable for Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ and Na₂CO₃ are commonly used catalysts and bases, respectively, in cross-coupling protocols .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : The compound carries hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key safety measures include:

- Using gloves, goggles, and fume hoods to avoid direct contact.

- Storing in airtight, light-protected containers at recommended temperatures .

- Employing emergency measures like rinsing eyes with water (P305 + P351 + P338) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT/B3LYP) resolve structural and electronic ambiguities in this compound derivatives?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has been applied to analogous phenylboronic acids to analyze:

- Vibrational spectra : Assigning IR/Raman peaks to specific bond vibrations (e.g., B–O stretching at ~1,350 cm⁻¹) .

- Frontier molecular orbitals : Predicting reactivity via HOMO-LUMO gaps and charge distribution .

- Conformational stability : Comparing syn and anti boronic acid conformers to optimize reaction conditions .

Q. What synthetic strategies improve yield and selectivity in this compound-mediated Suzuki-Miyaura couplings?

- Answer :

- Catalyst selection : Pd(PPh₃)₄ shows higher efficiency than Pd(OAc)₂ in aryl-aryl couplings, as demonstrated in the synthesis of biphenyl derivatives (64% yield) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance boronic acid solubility and stabilize intermediates.

- Base choice : Na₂CO₃ or K₂CO₃ are preferred for neutral pH conditions, minimizing boronic acid self-condensation .

Q. How do impurities like anhydrides affect the reactivity of this compound, and how can they be quantified?

- Answer : Commercial samples often contain anhydride impurities due to boronic acid dehydration. These impurities reduce effective boronic acid concentration, leading to lower coupling yields. Mitigation strategies include:

- Pre-reaction purification : Column chromatography (e.g., silica gel, eluent: cyclohexane/EtOAc) .

- Quantitative NMR : Using ¹H NMR to measure the ratio of boronic acid to anhydride signals (e.g., δ 8–9 ppm for boronic protons) .

Q. Data Contradictions and Methodological Considerations

Q. How should researchers address discrepancies in reported melting points and spectral data for this compound?

- Answer :

- Melting point variability : Differences may arise from polymorphism , hydration states, or impurities. Re-measurement using DSC (Differential Scanning Calorimetry) under controlled conditions is recommended .

- Spectral validation : Cross-reference experimental IR/Raman data with DFT-predicted spectra to confirm molecular integrity .

Q. Methodological Tables

| Property | Reported Value 1 | Reported Value 2 | Source |

|---|---|---|---|

| Melting Point (°C) | 240–244 | 204–208 | |

| Storage Temperature (°C) | 0–6 | 2–8 | |

| Purity | ≥95% | ≥95% |

Properties

IUPAC Name |

(3-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGGDZCTGBKBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370201 | |

| Record name | 3-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204841-19-0 | |

| Record name | 3-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.